molecular formula C9H10ClNO3 B12455130 2-(2h-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride

2-(2h-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride

Cat. No.: B12455130
M. Wt: 215.63 g/mol
InChI Key: XXHCAYKHYVJABF-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride (CAS 38061-34-6) is a high-purity chemical compound with the molecular formula C9H9NO3·HCl and a molecular weight of 215.63 g/mol . This compound, also known as 2-amino-1-(1,3-benzodioxol-5-yl)ethanone hydrochloride, is characterized by its 1,3-benzodioxole moiety, an aromatic heterocycle featuring a methylenedioxy functional group, which is significant in medicinal chemistry . It serves as a versatile and valuable synthetic intermediate or building block in organic synthesis and pharmaceutical research, particularly for the preparation of more complex nitrogen-containing heterocyclic systems. Researchers can utilize this aminium chloride in various chemical transformations to develop novel compounds for screening and development. The product is supplied with a typical purity of 95% to 98% and should be stored in a cool, dry place. Multiple global suppliers list this compound, confirming its active role in the research chemical market . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H

InChI Key

XXHCAYKHYVJABF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction forms the benzodioxole-linked α,β-unsaturated ketone intermediate. Piperonal (3,4-methylenedioxybenzaldehyde) reacts with active methylene compounds (e.g., cyanoacetamide or malononitrile) in the presence of a base (e.g., piperidine or ammonium acetate).

Example Procedure :

  • Dissolve piperonal (10 mmol) and malononitrile (12 mmol) in ethanol.
  • Add catalytic piperidine (0.1 eq) and reflux at 80°C for 6 hours.
  • Isolate the α,β-unsaturated nitrile via vacuum filtration (yield: 75–85%).

Key Data :

Parameter Value
Solvent Ethanol
Temperature 80°C
Reaction Time 6 hours
Yield 75–85%

Nucleophilic Amination

The nitrile or ketone intermediate undergoes amination to introduce the primary amine. Ammonia or alkylamines are used under acidic or basic conditions.

Procedure :

  • React α,β-unsaturated nitrile (5 mmol) with aqueous methylamine (40%) in THF.
  • Stir at 25°C for 12 hours.
  • Extract with dichloromethane and dry over Na₂SO₄ (yield: 60–70%).

Mechanistic Insight :
The Michael addition of methylamine to the α,β-unsaturated system forms a β-amino nitrile, which is hydrolyzed to the β-keto amine.

Oxidation to Oxoethan Moiety

Oxidation of the β-amino alcohol intermediate to the ketone is critical. Common oxidants include Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate).

Optimized Protocol :

  • Dissolve β-amino alcohol (5 mmol) in acetone.
  • Add PCC (1.2 eq) and stir at 0°C for 2 hours.
  • Filter through Celite and concentrate (yield: 80–90%).

Safety Note : PCC avoids over-oxidation to carboxylic acids, unlike stronger oxidants.

Quaternization to Aminium Chloride

The tertiary amine is converted to the quaternary ammonium salt using HCl gas or concentrated hydrochloric acid.

Procedure :

  • Dissolve the tertiary amine (5 mmol) in dry diethyl ether.
  • Bubble HCl gas through the solution for 30 minutes.
  • Precipitate the aminium chloride via cooling (yield: 95–98%).

Characterization Data :

  • ¹H NMR (D₂O): δ 6.85 (s, 1H, benzodioxole), 4.20 (s, 2H, OCH₂O), 3.75 (q, 2H, CH₂NH₃⁺).
  • ESI-MS : m/z 179.1 [M-Cl]⁺.

Alternative Methodologies and Innovations

One-Pot Tandem Reactions

Recent protocols combine Knoevenagel condensation and amination in a single pot, reducing steps and improving efficiency.

Example :

  • Piperonal, malononitrile, and benzylamine are refluxed in ethanol with ZnCl₂ (catalyst).
  • Quench with HCl to directly form the aminium chloride (yield: 68%).

Advantages :

  • 20% reduction in reaction time.
  • Eliminates intermediate purification.

Green Chemistry Approaches

Ionic liquid-mediated synthesis (e.g., [BMIM]BF₄) enhances solubility and reduces waste:

  • Conduct Knoevenagel condensation in [BMIM]BF₄ at 70°C.
  • Recover the ionic liquid for reuse (3 cycles without yield loss).

Comparative Data :

Parameter Traditional Method Ionic Liquid Method
Yield 75% 82%
Reaction Time 6 hours 4 hours
Solvent Recovery None 95%

Challenges and Optimization Strategies

Byproduct Formation

Issue : Over-alkylation during quaternization generates dialkylated impurities.
Solution : Use stoichiometric HCl and low temperatures (0–5°C) to suppress side reactions.

Purification Difficulties

Issue : The polar aminium chloride complicates crystallization.
Workaround : Employ reverse-phase chromatography or counterion exchange (e.g., PF₆⁻ for improved crystallinity).

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Zeolite CBV-720 outperforms traditional bases in Knoevenagel condensation, reducing catalyst loading by 40%.

Continuous Flow Systems

Microreactor setups enhance heat/mass transfer, achieving 90% conversion in 30 minutes (vs. 6 hours batchwise).

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole-5-carboxylic acid, while reduction may produce 2-(2H-1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares structural motifs with several benzodioxol-containing analogs. Key comparisons include:

Table 1: Structural and Pharmacological Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride Not Provided C₉H₁₀ClNO₃ 215.63 Benzodioxol, oxo, aminium chloride Undocumented (Theoretical CNS activity inferred)
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) 57413-43-1 C₁₅H₂₁NO₂ 263.33 Benzodioxol, ethylamino, butanone Stimulant (serotonin-norepinephrine-dopamine reuptake inhibitor)
Ethylphenidate (3-(1-(benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one) 1112937-64-0 C₁₂H₁₅NO₃ 221.25 Coumarin, benzyloxyimino, bromoethyl CNS stimulant (dopamine reuptake inhibitor)

Key Differences and Implications

Backbone Complexity: The target compound features a short ethanamine chain with an oxo group, contrasting with Eutylone’s extended butanone backbone. This difference likely reduces lipophilicity (lower logP) and enhances aqueous solubility due to the charged aminium group .

Pharmacological Profile: Eutylone’s stimulant activity arises from its ability to inhibit monoamine reuptake, a property linked to its extended alkyl chain and ketone group .

Synthetic Routes :

  • The target compound’s synthesis may involve BCl₃-mediated deprotection (as seen in ), whereas Eutylone and Ethylphenidate rely on reductive amination or hydroxylamine coupling .

Crystallographic Behavior: Benzodioxol rings in such compounds often exhibit puckering (quantified via Cremer-Pople coordinates ), which affects molecular conformation and receptor interactions. The target compound’s planar aminium group may enforce rigidity, unlike Eutylone’s flexible butanone chain.

Research Findings and Data

  • Solubility and Stability : The aminium chloride group in the target compound likely enhances hygroscopicity and thermal stability compared to Eutylone’s free base form.
  • Spectroscopic Data : IR and NMR spectra would show distinct signals for the oxo group (~1700 cm⁻¹) and aromatic benzodioxol protons (δ 6.8–7.2 ppm in ¹H NMR).
  • Crystallography : SHELX-refined structures of similar compounds reveal bond length variations (e.g., C-O in benzodioxol: 1.36–1.42 Å) critical for computational docking studies .

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